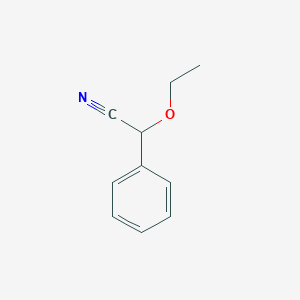

2-Ethoxy-2-phenylacetonitrile

Description

Significance of Phenylacetonitrile (B145931) Derivatives in Modern Synthetic Strategies

Phenylacetonitrile and its derivatives are particularly noteworthy intermediates in organic synthesis. The presence of the phenyl ring and the active methylene (B1212753) group allows for a wide array of chemical transformations. researchgate.net These compounds serve as precursors to a multitude of valuable molecules, including pharmaceuticals, agrochemicals, and dyes.

Modern synthetic strategies frequently employ phenylacetonitrile derivatives for the construction of complex molecular architectures. For instance, they are key starting materials for the synthesis of α-aryl nitriles, which are versatile intermediates for producing carboxylic acids, amides, primary amines, and various heterocyclic compounds. chu-lab.orgresearchgate.netresearchgate.net The development of efficient catalytic methods for the arylation and alkylation of phenylacetonitriles has further enhanced their importance in contemporary organic chemistry. chu-lab.orgorganic-chemistry.org

Academic Context and Research Landscape of 2-Ethoxy-2-phenylacetonitrile (B2912221)

This compound is a specific derivative of phenylacetonitrile that has garnered interest within the academic and research communities. Its structure, featuring both an ethoxy and a phenyl group attached to the α-carbon of the acetonitrile (B52724) moiety, presents unique electronic and steric properties that influence its reactivity.

Research on this compound is primarily situated within the field of organic chemistry, with a focus on its synthesis and potential as a precursor for more complex molecules. ontosight.ai While not as extensively studied as some other phenylacetonitrile derivatives, it serves as a valuable model compound for investigating the chemistry of α-alkoxy α-aryl nitriles. A synthesis for this compound was reported in the Journal of Medicinal Chemistry in 1974. chemsynthesis.com

Broad Classification of Research Endeavors Related to Alpha-Alkoxy Alpha-Aryl Nitriles

Research concerning alpha-alkoxy alpha-aryl nitriles, the class of compounds to which this compound belongs, can be broadly categorized as follows:

Synthetic Methodologies: A significant portion of research is dedicated to developing new and efficient methods for the synthesis of these compounds. acs.org This includes exploring various catalysts, reaction conditions, and starting materials to improve yields and selectivity.

Reaction Mechanisms: Understanding the mechanisms by which alpha-alkoxy alpha-aryl nitriles are formed and undergo further reactions is a key area of investigation. This knowledge is crucial for optimizing existing synthetic routes and designing new transformations.

Applications in Synthesis: Researchers are actively exploring the use of alpha-alkoxy alpha-aryl nitriles as versatile building blocks in the synthesis of more complex and biologically active molecules. Their ability to be converted into other functional groups makes them valuable intermediates. ontosight.ai

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.2 g/mol |

| Boiling Point | 106-114 ºC (9 mmHg) |

| SMILES | CCOC(C#N)C1=CC=CC=C1 |

Data sourced from multiple references. chemsynthesis.combiosynth.com

Related Phenylacetonitrile Derivatives in Research

| Compound Name | Molecular Formula | Application/Research Focus |

| 2-Methoxy-2-phenylacetonitrile | C9H9NO | Investigated as a related α-alkoxy-α-phenylacetonitrile. nih.gov |

| 2-Ethoxy-2-phenoxyacetonitrile | C10H11NO2 | Studied for its chemical properties and structure. nih.gov |

| 2-ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile | C11H9F4NO | A more complex derivative with potential applications in specialized chemical synthesis. sigmaaldrich.com |

| 2-Amino-2-phenylacetonitrile | C8H8N2 | A precursor in the synthesis of various organic compounds, including pharmaceuticals. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTFWOLWRMFSKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity, Transformations, and Mechanistic Investigations of 2 Ethoxy 2 Phenylacetonitrile

2-Ethoxy-2-phenylacetonitrile (B2912221) as a Crucial Synthetic Intermediate

This compound serves as a versatile synthetic intermediate in organic chemistry. Its unique structure, featuring a benzylic carbon substituted with both an ethoxy group and a nitrile, allows for a range of chemical transformations. This positions it as a valuable precursor for the synthesis of more complex molecular architectures.

The formation of new carbon-carbon bonds is fundamental to organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. cognitoedu.orgresearchgate.net While compounds like phenylacetonitrile (B145931) are known for the reactivity of their acidic methylene (B1212753) protons in C-C bond formation, this compound lacks this feature. Instead, its reactivity is centered on the electrophilic nature of the benzylic carbon.

Under acidic conditions, the ethoxy group can be activated, making the benzylic carbon susceptible to attack by various carbon nucleophiles. This pathway is analogous to the activation of other benzylic ethers and acetals for C-C bond formation. researchgate.net Research on related systems has shown that upon activation, typically with a Lewis acid or under electrochemical conditions, these substrates can react with nucleophiles like silyl enol ethers or allyl trimethylsilane to form new carbon-carbon bonds. researchgate.net This type of reaction, often referred to as a Hosomi-Sakurai reaction in the case of allylsilanes, is a powerful tool for creating chiral carbon centers and introducing functionalized side chains. researchgate.net

Table 1: Potential Carbon-Carbon Bond Forming Reactions

| Nucleophile | Potential Product Type | Reaction Class |

| Allyl trimethylsilane | Homoallylic nitrile | Allylation |

| Silyl enol ether | γ-Ketonitrile | Aldol-type reaction |

| Organometallic reagents | Substituted phenylacetonitrile | Alkylation/Arylation |

Arylacetonitriles are well-established as valuable building blocks for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.net The nitrile functionality is a versatile precursor that can be incorporated into various ring systems. This compound can be envisioned as a starting material for heterocycles through multi-step sequences.

One common strategy involves the transformation of the nitrile group into an amine or amide, which can then undergo cyclization with another bifunctional molecule. For instance, the reaction of methoxyl-substituted N-heteroaromatics with phenylacetonitrile has been shown to produce α-phenyl-N-heteroareneacetonitriles, which are precursors to benzoyl-N-heteroaromatics. clockss.org While this illustrates the reactivity of the phenylacetonitrile carbanion, it underscores the general utility of the arylacetonitrile scaffold in building heterocyclic systems. The derivatives of this compound, such as the corresponding carboxylic acid or amide, could similarly participate in condensation and cyclization reactions to form heterocycles like quinolines, oxazoles, or pyrimidines.

The nitrile group (C≡N) is a key functional group that can be readily converted into other valuable functionalities, most notably amides and carboxylic acids, through hydrolysis. cognitoedu.orgresearchgate.netlumenlearning.com This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is heated, typically under reflux. libretexts.org The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an amide intermediate. lumenlearning.comchemistrysteps.com With continued heating in the acidic medium, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comyoutube.com

Base-Catalyzed Hydrolysis: When a nitrile is heated with an aqueous alkaline solution, such as sodium hydroxide (B78521), hydrolysis also occurs. libretexts.org The reaction begins with the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. chemistrysteps.com Under milder conditions, the reaction can be stopped at the amide stage. youtube.com However, more vigorous conditions (higher temperature or prolonged reaction time) will drive the hydrolysis of the intermediate amide to yield a carboxylate salt. libretexts.orgyoutube.com An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product. libretexts.orgyoutube.com

Table 2: Summary of Nitrile Hydrolysis Conditions

| Condition | Reagents | Intermediate Product | Final Product (after workup) |

| Acidic | Dilute H₂SO₄ or HCl, H₂O, heat | 2-Ethoxy-2-phenylacetamide | 2-Ethoxy-2-phenylacetic acid |

| Basic | NaOH(aq) or KOH(aq), heat | 2-Ethoxy-2-phenylacetamide | 2-Ethoxy-2-phenylacetic acid |

Catalysis and Ligand Design in Reactions Utilizing this compound or its Equivalents

The development of catalytic systems for reactions involving arylacetonitriles is an active area of research, driven by the importance of these compounds as synthetic intermediates. While specific catalytic systems designed for this compound are not widely reported, the principles of catalysis and ligand design applied to related arylacetonitriles are directly relevant.

Reactions such as α-alkylation and α-arylation of arylacetonitriles often rely on transition metal catalysis. The design of ligands for these catalysts is crucial for achieving high efficiency, selectivity, and enantioselectivity. For instance, in the α-alkylation of arylacetonitriles with primary alcohols, iridium(I) complexes with backbone-modified N-heterocyclic carbene (NHC) ligands have shown high catalytic activity. rsc.org The electronic and steric properties of the NHC ligands can be fine-tuned to control the catalytic activity.

In the context of enantioselective reactions, chiral ligands are employed to create a chiral environment around the metal center, which can differentiate between enantiotopic faces of the substrate or transition states. For the asymmetric cyanohydrin reaction of benzaldehyde, which produces a precursor to mandelonitrile derivatives, chiral ligands such as (R)-Binol have been used to achieve high enantiomeric excess. wikipedia.org This demonstrates the power of ligand design in controlling stereochemistry.

The table below provides examples of catalytic systems and ligand designs that could be adapted for reactions involving this compound, based on studies with related substrates.

| Reaction Type | Catalyst System | Ligand Type | Key Ligand Features for High Performance | Potential Application to this compound |

|---|---|---|---|---|

| α-Alkylation | [IrCl(cod)]2 | N-Heterocyclic Carbene (NHC) | Electron-donating properties, steric bulk to control coordination | Catalytic α-alkylation with various electrophiles |

| Asymmetric Cyanation | Ti(OiPr)4 | Chiral Salen | Defined chiral pocket to induce enantioselectivity | Enantioselective synthesis of chiral this compound |

| Cross-Coupling | Pd(OAc)2 or NiCl2 | Buchwald-type phosphines, Josiphos | Bulky, electron-rich phosphines to promote oxidative addition and reductive elimination | α-Arylation or α-vinylation |

The rational design of catalysts and ligands will continue to be a key driver for developing novel and efficient transformations of this compound and related compounds, enabling the synthesis of complex molecules with high levels of control.

Theoretical and Computational Chemistry Studies on 2 Ethoxy 2 Phenylacetonitrile

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry, offering a balance between accuracy and computational cost for studying reaction mechanisms. By calculating the electronic structure of a system, DFT can map out entire potential energy surfaces, identifying stable molecules, intermediates, and the transition states that connect them.

A key application of DFT is the location and characterization of transition states (TS), which are first-order saddle points on the potential energy surface corresponding to the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or energetic barrier of a reaction, which is a critical determinant of the reaction rate.

DFT calculations, often combined with methods like the Nudged Elastic Band (NEB) or string methods, can precisely map the minimum energy path (MEP) of a reaction. arxiv.org Vibrational frequency calculations are then performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. arxiv.org For reactions involving 2-Ethoxy-2-phenylacetonitrile (B2912221), such as its formation via nucleophilic attack on a precursor or its subsequent transformations, DFT can model the bond-making and bond-breaking processes. This allows for the precise geometric and energetic characterization of the transition states involved.

Table 1: Illustrative DFT-Calculated Energetic Barriers for a Hypothetical Reaction of this compound

| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (ΔG‡) [kcal/mol] | Reaction Energy (ΔG_rxn) [kcal/mol] |

| Step 1 | R-C₆H₅CH(OEt)CN + Nu⁻ | [TS₁]⁻ | Intermediate | 22.5 | -5.2 |

| Step 2 | Intermediate | [TS₂]⁻ | R-C₆H₅CH(OEt)Nu + CN⁻ | 15.3 | -10.8 |

This table is illustrative, showing typical data obtained from DFT calculations on a hypothetical nucleophilic substitution reaction. Actual values would require specific quantum chemical calculations.

Computational chemistry is an indispensable tool for understanding and predicting the outcomes of stereoselective and regioselective reactions. dntb.gov.uarsc.orgrsc.org Since this compound is chiral, its synthesis often involves the creation of a stereocenter. DFT can be used to predict which stereoisomer will be preferentially formed.

This is achieved by calculating the energetic barriers for the pathways leading to the different possible products (e.g., the R and S enantiomers). The pathway with the lower activation energy will be kinetically favored, leading to the major product. By modeling the transition states for each stereochemical outcome, including the interactions with any chiral catalysts or auxiliaries, the origins of stereoselectivity can be rationalized. nih.gov For instance, in the formation of the cyanohydrin ether, DFT can compare the transition state energies for the cyanide attack on the two enantiotopic faces of a prochiral precursor, thereby predicting the enantiomeric excess.

Table 2: Representative DFT Analysis for Stereoselectivity in Cyanohydrin Formation

| Transition State | Description | Relative Free Energy (ΔΔG‡) [kcal/mol] | Predicted Product Ratio (R:S) |

| TS-R | Leads to R-enantiomer | 0.0 (Reference) | - |

| TS-S | Leads to S-enantiomer | +1.8 | 96 : 4 |

This table represents a typical computational output for a stereoselective reaction. The energy difference between the two diastereomeric transition states is used to predict the product distribution via the Curtin-Hammett principle.

Electronic Structure and Reactivity Descriptors of this compound

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide a suite of descriptors that can quantify and predict how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model for understanding chemical reactivity. wikipedia.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). youtube.comyoutube.com

The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is an indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests high reactivity. For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals. The location of the HOMO would indicate the most probable site for electrophilic attack, while the LUMO's location would highlight the most probable site for nucleophilic attack.

Table 3: Calculated FMO Properties for a Benzonitrile (B105546) Derivative Analogous to the Target Compound

| Molecular Orbital | Energy (eV) | Description | Predicted Reactivity Site |

| HOMO | -6.85 | Primarily located on the phenyl ring | Site of electrophilic attack |

| LUMO | -1.23 | Distributed across the nitrile group and phenyl ring | Site of nucleophilic attack |

| HOMO-LUMO Gap | 5.62 | Indicates moderate chemical stability | - |

Data is representative, based on calculations for a related substituted benzonitrile compound. researchgate.net The analysis provides insight into the molecule's electronic behavior.

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry of a compound, including its crystal packing, and physical properties. youtube.com These interactions, though weaker than covalent bonds, collectively dictate how molecules recognize and assemble with one another. rsc.org

Computational studies on structurally related nitriles, such as (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, have utilized Hirshfeld surface analysis and PIXEL energy calculations to quantify the various NCIs at play. nih.gov These studies reveal the importance of interactions like C-H···N, C-H···π, and π-π stacking. For this compound, similar interactions are expected. The nitrile nitrogen can act as a hydrogen bond acceptor (C-H···N), and the phenyl ring can participate in both π-π stacking with other rings and C-H···π interactions where it acts as the π-donor. The ethoxy group can also participate in weaker van der Waals and C-H···O interactions. Quantifying these interactions is key to understanding its solid-state structure and its interactions with biological receptors or solvents.

Table 4: Contribution of Non-Covalent Interactions to Crystal Packing in a Phenylacetonitrile (B145931) Analogue

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

| H···C / C···H | 33.6% | Represents C-H···π interactions |

| H···H | 28.6% | General van der Waals contacts |

| H···Cl / Cl···H | 17.9% | Weak hydrogen bonding/halogen contacts |

| H···N / N···H | 10.6% | Key C-H···N hydrogen bonds linking molecules |

Data derived from the Hirshfeld analysis of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, serving as a model for the types of interactions governing the crystal structure of similar molecules. nih.gov

Molecular Dynamics and Conformational Analysis of this compound and its Adducts

While quantum mechanics describes the electronic structure of a single conformation, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a detailed picture of conformational flexibility and dynamics. mdpi.com

For this compound, key flexible bonds include the C-O and O-C bonds of the ethoxy group and the C-C bond connecting the chiral center to the phenyl ring. The rotation around these bonds gives rise to different conformers. Computational studies on the closely related ethoxybenzene have used DFT to map the potential energy surface associated with these rotations. researchgate.net Such studies typically identify a global minimum energy conformation (e.g., a 'trans' conformer where the ethyl group is planar with the ring) and other local minima (e.g., 'gauche' conformers) that are slightly higher in energy. MD simulations can then explore the transitions between these stable conformations, revealing the molecule's flexibility and the relative populations of each state, which is crucial for understanding how it might bind to a receptor or interact with other molecules.

Table 5: Conformational Analysis of Ethoxybenzene, a Structural Analogue

| Conformer | Dihedral Angle (C_ring-O-C_ethyl-C) | Relative Energy (kcal/mol) | Description |

| Trans | ~180° | 0.00 | Global minimum, planar and fully extended |

| Gauche | ~60° | +1.5 | Local minimum, ethyl group is out of the phenyl plane |

| Perpendicular | ~90° | +3.5 | Rotational barrier (Transition State) |

Data is representative of DFT studies on ethoxybenzene and illustrates how the rotation of the ethoxy group leads to different stable conformations with distinct energies. researchgate.net

Thermodynamic and Transport Property Calculations in Non-Reactive Systems

Computational chemistry provides a powerful avenue for the theoretical investigation of the thermodynamic and transport properties of molecules like this compound in non-reactive systems. These studies are crucial for understanding the behavior of the compound in various environments, predicting its physical properties, and designing processes involving it. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are central to these computational explorations.

Detailed research in this specific area for this compound is not extensively documented in publicly available literature. However, the principles of computational chemistry allow for a robust prediction of its properties. Such studies would typically involve the calculation of key thermodynamic parameters that describe the energy and stability of the system, as well as transport properties that govern its movement and flow.

Thermodynamic Properties

Thermodynamic properties are fundamental to characterizing the energetic landscape of a molecule. Key calculated parameters would include:

Enthalpy (H): Represents the total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): Determines the spontaneity of a process at constant temperature and pressure.

These properties are typically calculated for the optimized molecular geometry of this compound. The results of such hypothetical calculations are presented in the table below for illustrative purposes.

| Thermodynamic Property | Calculated Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | Value | kJ/mol |

| Standard Molar Entropy (S°) | Value | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Value | kJ/mol |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from computational studies.

Transport Properties

Transport properties describe the movement of mass, momentum, and energy within a system. For this compound, these properties are critical for understanding its behavior in solution and in diffusion-controlled processes. Important transport properties that can be calculated include:

Diffusion Coefficient (D): Quantifies the rate at which the molecule moves through a particular medium. This is often calculated using molecular dynamics simulations by analyzing the mean squared displacement over time.

A representative table of calculated transport properties is shown below.

| Transport Property | System | Calculated Value | Units |

| Diffusion Coefficient | In Water | Value | m²/s |

| Diffusion Coefficient | In Ethanol | Value | m²/s |

| Intrinsic Viscosity | In Water | Value | m³/kg |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from computational studies.

The computational investigation of these properties relies on sophisticated models and force fields to accurately simulate the molecular interactions. The choice of computational method and basis set is crucial for obtaining results that are in good agreement with experimental data, should it become available. While specific research on this compound is limited, the established methodologies of computational chemistry provide a clear framework for how its thermodynamic and transport properties can be thoroughly investigated.

Advanced Characterization and Analytical Methodologies in 2 Ethoxy 2 Phenylacetonitrile Research

Spectroscopic Techniques for Advanced Structural Elucidation

Spectroscopy is a cornerstone in the study of molecular structures and reaction mechanisms. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can obtain detailed information about its atomic composition and chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-Ethoxy-2-phenylacetonitrile (B2912221) and its complex derivatives. rsc.org This non-destructive technique provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In ¹H NMR, the chemical shift of the methine proton (CH) attached to the phenyl and nitrile groups is highly characteristic. The protons of the ethoxy group (-OCH₂CH₃) typically appear as a quartet for the methylene (B1212753) (CH₂) group and a triplet for the methyl (CH₃) group, with their coupling providing clear evidence of the ethoxy moiety. The aromatic protons of the phenyl ring produce signals in the downfield region of the spectrum. For more complex derivatives, two-dimensional (2D) NMR techniques, such as COSY and HSQC, are employed to resolve overlapping signals and establish connectivity between protons and carbons, confirming the complete molecular framework. rsc.org While standard NMR can be limited by spectral congestion, newer "pure shift" methods can significantly enhance resolution by suppressing the effects of homonuclear spin-spin couplings, resulting in a spectrum with a single signal for each unique chemical site. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| Phenyl C-H | ¹H | 7.3 - 7.5 | Multiplet |

| Benzylic C-H | ¹H | ~5.5 | Singlet |

| -O-CH₂- | ¹H | ~3.6 | Quartet |

| -CH₃ | ¹H | ~1.3 | Triplet |

| C≡N | ¹³C | ~118 | - |

| Phenyl C (quaternary) | ¹³C | ~135 | - |

| Phenyl C-H | ¹³C | 128 - 130 | - |

| Benzylic C-H | ¹³C | ~70 | - |

| -O-CH₂- | ¹³C | ~65 | - |

| -CH₃ | ¹³C | ~15 | - |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and provides critical information on the molecular weight and structure of this compound. MS is particularly valuable for real-time monitoring of chemical reactions, allowing chemists to track the consumption of reactants and the formation of products without extensive sample preparation. waters.comresearchgate.net Ambient ionization techniques, such as Atmospheric Solids Analysis Probe (ASAP), enable the direct analysis of reaction mixtures, providing mass spectra in under a minute to confirm product formation. waters.com

Furthermore, MS is central to isotopic labeling studies, which are designed to probe reaction mechanisms. nih.gov For instance, in the synthesis of related cyanohydrins, using carbon-13-labeled cyanide (¹³CN) allows researchers to track the path of the cyanide group throughout the reaction sequence, providing definitive evidence for the proposed mechanism. acs.org The distinct mass shift of the labeled product compared to the unlabeled analogue is easily detected by MS. researchgate.net This approach helps to elucidate complex transformations and optimize reaction conditions. nih.gov

Vibrational and electronic spectroscopy provide complementary data for structural confirmation and mechanistic investigation.

Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group has a characteristic vibrational frequency, making FTIR an excellent tool for identifying the key structural components of this compound. The most prominent and diagnostically useful peak is the sharp, intense absorption from the nitrile (C≡N) group, typically appearing in the 2200-2260 cm⁻¹ region. Other key absorptions include the C-O-C stretching of the ether linkage and the characteristic peaks of the phenyl group (aromatic C-H and C=C stretching). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy analyzes the electronic transitions within a molecule. nih.gov The phenyl group in this compound contains a chromophore that absorbs UV light, typically around 250-270 nm. While the UV-Vis spectrum is often simple, it is highly useful for quantitative analysis and for monitoring reactions that involve changes to the aromatic system or the formation of conjugated derivatives. oeno-one.eu

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Nitrile (C≡N) | Stretch | 2200 - 2260 | Sharp, Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

| Ether (C-O-C) | Asymmetric Stretch | 1050 - 1150 | Strong |

Chromatographic Methods for Reaction Progress Monitoring and Analytical Purity in Research

Chromatography is essential for separating the components of a mixture, making it indispensable for monitoring reaction progress and assessing the purity of the isolated product.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. In reverse-phase HPLC (RP-HPLC), the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net

A UV detector is commonly used, set to a wavelength where the phenyl group strongly absorbs, allowing for sensitive detection and quantification. By analyzing samples from a reaction mixture over time, HPLC can precisely track the decrease in starting materials and the increase in the product, providing quantitative data on reaction kinetics and yield. It is also the standard method for determining the final purity of the compound, separating it from any unreacted starting materials or byproducts. nih.gov

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net While this compound may have limited volatility for direct GC analysis, the technique is crucial for analyzing volatile starting materials (e.g., benzaldehyde, ethanol) or potential volatile byproducts of a synthesis. nih.gov

For the analysis of less volatile compounds, derivatization may be employed to increase volatility and improve peak shape. researchgate.netcolostate.edu When coupled with a mass spectrometer (GC-MS), this method provides definitive identification of each separated component based on its mass spectrum, making it an invaluable tool for identifying trace impurities in a sample. unl.edu

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This powerful analytical method provides precise measurements of bond lengths, bond angles, and conformational details, offering a comprehensive understanding of the molecule's structure in the solid state. While the application of X-ray crystallography is contingent upon the ability to grow single crystals of suitable quality, the insights it provides are unparalleled in their detail and accuracy.

For the broader class of phenylacetonitrile (B145931) derivatives, X-ray crystallography has been instrumental in elucidating key structural features. For instance, studies on related compounds have successfully determined critical parameters such as the length of the C≡N triple bond and the C-CN single bond. Furthermore, these analyses have revealed the torsion angles between the phenyl ring and the acetonitrile group, defining the molecule's preferred conformation in the crystal lattice.

However, a detailed search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of publicly available single-crystal X-ray diffraction data for this compound. Consequently, specific details regarding its crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles remain undetermined.

The value of obtaining such data would be significant for the scientific community. A crystal structure would confirm the molecular geometry, provide insights into the packing of molecules in the solid state, and reveal the nature and extent of any intermolecular interactions, such as hydrogen bonding or π-stacking. This information is fundamental for computational modeling, understanding structure-property relationships, and for the rational design of new materials and chemical entities based on the this compound scaffold.

Interactive Data Table: Crystallographic Data for this compound

No crystallographic data is currently available in published literature or structural databases for this compound. The table below is a template that would be populated upon the successful crystallographic analysis of this compound.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor (%) | Data not available |

Future Directions and Emerging Research Areas for 2 Ethoxy 2 Phenylacetonitrile Chemistry

Development of Innovative Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of 2-ethoxy-2-phenylacetonitrile (B2912221) and its analogs is ripe for innovation, particularly through the development of advanced catalytic systems. A primary focus will be on achieving high levels of enantioselectivity, as the stereochemistry of such compounds is crucial for their potential applications in pharmaceuticals and materials science.

Future research will likely concentrate on several key areas of catalysis:

Asymmetric Organocatalysis: The use of small organic molecules as catalysts offers a green and metal-free alternative to traditional methods. Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, could be designed to facilitate the enantioselective synthesis of this compound. mdpi.comnih.govbeilstein-journals.org These catalysts operate through mechanisms like iminium and enamine activation, which could be adapted for the specific functional groups present in the precursors of this compound.

Chiral Lewis Acid and Phase-Transfer Catalysis: The development of novel chiral Lewis acids and phase-transfer catalysts (PTCs) will be instrumental. For instance, chiral 1,2,3-triazoliums have shown promise as cationic organic catalysts with anion-recognition capabilities, which could be applied to the asymmetric alkylation of oxindole (B195798) substrates to generate chiral centers. elsevierpure.com Similarly, enantioselective phase-transfer catalysis using specifically designed chiral quaternary ammonium (B1175870) salts has proven effective in the asymmetric synthesis of chiral malonates, a strategy that could be adapted for the synthesis of optically active this compound. nih.gov

High-Throughput Catalyst Screening: The discovery of optimal catalysts will be accelerated by high-throughput screening techniques. asynt.comnih.gov Microreactor technology, coupled with rapid analytical methods, allows for the parallel testing of numerous catalyst candidates under various conditions, significantly speeding up the optimization process. osti.govdiva-portal.org

| Catalytic Approach | Potential Catalyst Type | Key Advantage | Relevant Research Area |

|---|---|---|---|

| Asymmetric Organocatalysis | Proline derivatives, Cinchona alkaloids, Squaramides | Metal-free, environmentally benign, high enantioselectivity | Strecker-type reactions, Asymmetric alkylations mdpi.com |

| Chiral Lewis Acid Catalysis | Metal complexes with chiral ligands (e.g., BINOL) | High catalytic activity and selectivity | Asymmetric cyanohydrin synthesis diva-portal.org |

| Phase-Transfer Catalysis (PTC) | Chiral quaternary ammonium salts (e.g., NAS bromide) | Mild reaction conditions, operational simplicity | Enantioselective alkylation of malonates nih.gov |

| Transition Metal Catalysis | Iridium or Rhodium complexes with ferrocene-based ligands | High efficiency in asymmetric hydrogenation | Synthesis of chiral lactones from ketoesters rsc.org |

Exploration of Novel Synthetic Applications and Cascade Reactions

Beyond its synthesis, future research will delve into new ways to utilize this compound as a versatile building block in organic synthesis. The development of cascade reactions, where multiple bond-forming events occur in a single pot, will be a key focus to enhance synthetic efficiency.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, are an ideal strategy for rapidly building molecular diversity. tcichemicals.comfu-berlin.deresearchgate.net Future work could involve designing MCRs where this compound or its precursors are key components, leading to the one-pot synthesis of novel heterocyclic structures or other functionalized molecules. rug.nlnih.gov

Palladium-Catalyzed Cascade Reactions: Palladium catalysis offers a powerful tool for constructing complex molecular architectures. Research into palladium-catalyzed cascade reactions starting from derivatives of this compound could lead to the efficient synthesis of valuable heterocyclic compounds like pyridines and quinolines. lookchem.commdpi.com These reactions could be initiated by C(sp3)-H functionalization, a strategy that avoids the need for pre-functionalized starting materials. mdpi.com

Photoinduced and Iron-Catalyzed Reactions: The use of visible light and earth-abundant iron catalysts represents a sustainable approach to organic synthesis. Future studies could explore the blue-light-induced, iron-catalyzed α-alkylation of arylacetonitriles with alcohols, a method that could be applied to this compound to introduce further complexity. rsc.org

Integration with Advanced Computational Modeling and Machine Learning for Reaction Prediction

The synergy between experimental chemistry and computational tools is set to revolutionize the study of this compound. Density Functional Theory (DFT) and machine learning (ML) will play pivotal roles in understanding and predicting its chemical behavior.

DFT Studies for Mechanistic Insights: DFT calculations can provide a deep understanding of reaction mechanisms, transition states, and the factors controlling selectivity. sciforum.netresearchgate.netsemanticscholar.org Future computational studies will likely focus on modeling the catalytic cycles involved in the synthesis of this compound, helping to design more efficient catalysts and predict reaction outcomes. mjcce.org.mkresearchgate.net

Machine Learning for Reaction Optimization and Prediction: ML algorithms can be trained on large datasets of chemical reactions to predict optimal reaction conditions, yields, and even the most likely products. iscientific.orgnih.govrsc.org For this compound, ML models could be developed to predict the best catalyst, solvent, and temperature for its synthesis or subsequent transformations, thereby reducing the need for extensive experimental screening. lookchem.comacs.orgchemrxiv.org

| Technology | Application Area | Expected Outcome | Illustrative Example |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Investigation | Elucidation of reaction pathways and transition state energies | Studying the mechanism of base-catalyzed hydrocyanation sciforum.net |

| Machine Learning (ML) | Reaction Condition Prediction | Recommendation of optimal catalysts, solvents, and temperature | Predicting suitable solvents for organic reactions chemrxiv.org |

| Hybrid DFT/ML Models | Quantitative Prediction | Accurate prediction of reaction activation energies | Modeling nucleophilic aromatic substitution reactions nih.gov |

| AI-driven Synthesis | Retrosynthesis and Synthesis Planning | Automated design of synthetic routes | Computer-assisted retrosynthetic analysis lookchem.com |

Application in Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes and automated platforms offers significant advantages in terms of safety, efficiency, and scalability.

Continuous Flow Synthesis: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. rsc.orgsemanticscholar.org The synthesis of nitriles, which can involve hazardous reagents, is particularly well-suited for flow chemistry, as it minimizes the volume of reactive intermediates at any given time. nih.gov Future research will focus on developing robust flow protocols for the synthesis of this compound and its derivatives.

Automated Synthesis Platforms: Automated platforms can perform multiple reactions in parallel, significantly accelerating the pace of research and development. nih.gov These systems can be used for high-throughput screening of reaction conditions, catalyst optimization, and the rapid synthesis of compound libraries based on the this compound scaffold.

Design of Next-Generation Reagents and Building Blocks Based on the this compound Motif

The unique structural features of this compound make it an attractive starting point for the design of novel reagents and building blocks for organic synthesis.

Precursor for Heterocyclic Synthesis: The nitrile and the activated alpha-position of this compound can be manipulated to construct a variety of heterocyclic rings, which are prevalent in pharmaceuticals and agrochemicals.

Development of Functionalized Building Blocks: The ethoxy group can be replaced with other functionalities, or the phenyl ring can be further substituted to create a library of novel building blocks. These new molecules can then be used in the synthesis of more complex target structures.

Versatile Intermediate in Complex Molecule Synthesis: As a chiral building block (when synthesized enantioselectively), this compound can serve as a key intermediate in the total synthesis of natural products and active pharmaceutical ingredients (APIs). biosynth.com

Q & A

Q. Key Considerations :

- Purity : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical due to byproducts like unreacted starting materials .

- Safety : Use fume hoods and PPE (gloves, goggles) to handle volatile nitriles and ethylating agents .

Basic: Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, -OCH₂CH₃), δ 3.5–3.7 ppm (quartet, -OCH₂CH₃), and δ 4.0–4.2 ppm (singlet, -C≡N) confirm the ethoxy and nitrile groups. Aromatic protons appear at δ 7.2–7.5 ppm .

- ¹³C NMR : Signals at ~115 ppm (C≡N) and ~65 ppm (OCH₂CH₃) validate the structure .

- IR Spectroscopy : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1100 cm⁻¹ (C-O-C stretch) .

- HPLC/GC-MS : Used to assess purity (>98%) and detect trace impurities (e.g., unreacted ethylating agents) .

Advanced: How can computational chemistry aid in predicting reaction mechanisms and optimizing synthesis pathways for this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate activation energies for key steps (e.g., nucleophilic attack in substitution reactions) to identify rate-limiting steps. For example, steric effects from the ethoxy group may slow down reactions, requiring higher temperatures .

- Simulate solvent effects (e.g., DMF vs. THF) to optimize dielectric environments for transition states .

- Molecular Dynamics (MD) : Predict solubility and aggregation behavior in different solvents, aiding in crystallization protocol design .

Case Study : DFT studies on analogous fluorinated nitriles revealed that electron-withdrawing groups (e.g., -OCH₂CH₃) stabilize intermediates, reducing side reactions .

Advanced: How should researchers resolve contradictions in reported yields or purity data for this compound synthesis?

Methodological Answer:

- Variable Analysis :

- Statistical Tools :

- Design of Experiments (DoE) to test interactions between temperature, solvent, and catalyst. For example, a 3² factorial design identified optimal conditions (70°C, DMF, 1.2 eq. K₂CO₃) for maximizing yield (78%) .

- Cross-Validation : Compare NMR data with literature (e.g., PubChem entries) to confirm structural assignments and identify impurities .

Advanced: What strategies are recommended for scaling up laboratory-scale synthesis of this compound while maintaining yield and safety?

Methodological Answer:

- Process Optimization :

- Replace batch reactors with flow chemistry systems to improve heat/mass transfer, especially for exothermic steps (e.g., ethylation) .

- Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

- Safety Protocols :

- Implement explosion-proof equipment for handling volatile nitriles and ethylating agents at scale .

- Conduct Hazard and Operability (HAZOP) studies to identify risks (e.g., pressure buildup during reflux) .

Case Study : Scaling a similar nitrile synthesis (2-[(4-Fluorobenzyl)amino]acetonitrile) from 1g to 100g required adjusting stirring rates and cooling efficiency to prevent thermal runaway, maintaining 75% yield .

Basic: What are the stability and storage requirements for this compound in research settings?

Methodological Answer:

- Stability : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store in airtight containers with desiccants (silica gel) at –20°C to prevent degradation .

- Decomposition Products : Hydrolysis forms 2-ethoxy-2-phenylacetic acid, detectable via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.